

electronic and steric properties of Tris(2,6-dimethoxyphenyl)phosphine ligand

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Compound of Interest

Compound Name: *Tris(2,6-dimethoxyphenyl)phosphine*

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An In-Depth Technical Guide to the Electronic and Steric Properties of **Tris(2,6-dimethoxyphenyl)phosphine** (TDMPP)

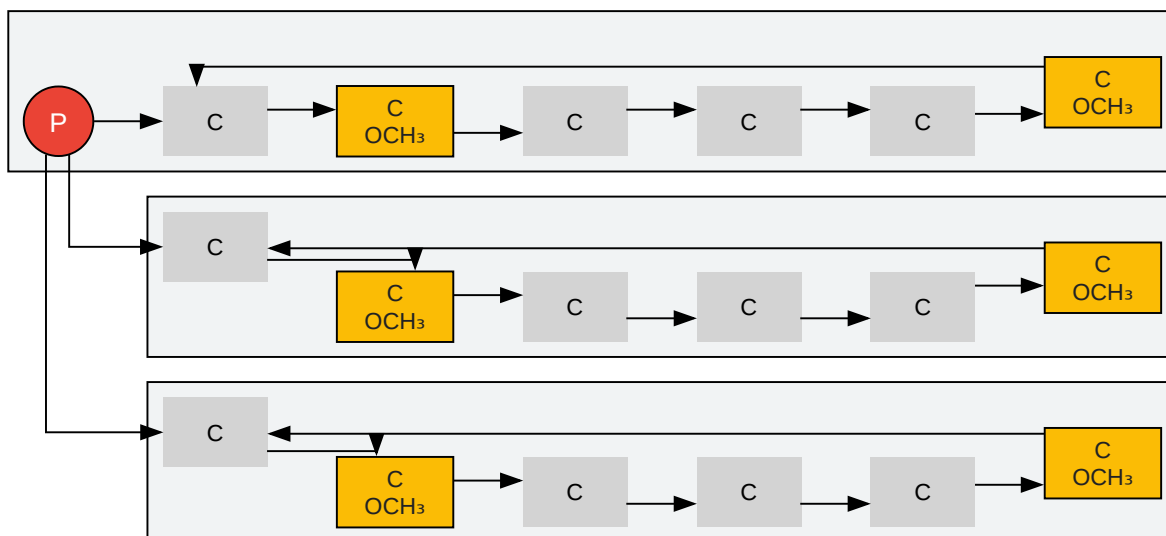
Introduction: The Pivotal Role of Phosphine Ligands in Modern Catalysis

In the realm of homogeneous catalysis, the ability to fine-tune the chemical environment around a metal center is paramount to controlling reactivity and selectivity. Phosphines (PR_3) have emerged as arguably the most versatile and impactful class of ligands for transition metals.[1] Their power lies in the systematic modification of their steric and electronic properties, which directly influences the stability, activity, and selectivity of the resulting metal complexes.[1] Generally, phosphines with high electron density enhance the rate of oxidative addition, while significant steric bulk can promote the crucial reductive elimination step in many catalytic cycles. Within this class, **Tris(2,6-dimethoxyphenyl)phosphine** (TDMPP) stands out as a ligand with a distinctive combination of pronounced steric hindrance and significant electron-donating character, making it a powerful tool for challenging chemical transformations.

Part 1: The Molecular Architecture of TDMPP

TDMPP is a triarylphosphine characterized by the presence of three 2,6-dimethoxyphenyl groups attached to a central phosphorus atom. Its chemical formula is $\text{C}_{24}\text{H}_{27}\text{O}_6\text{P}$, with a molecular weight of approximately 442.44 g/mol.[2] The defining feature of its architecture is

the strategic placement of two methoxy ($-\text{OCH}_3$) groups at the ortho positions of each phenyl ring. This substitution pattern is not trivial; it is the primary determinant of the ligand's unique properties.



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Caption: Molecular structure of **Tris(2,6-dimethoxyphenyl)phosphine** (TDMPP).

Part 2: Defining Characteristics: Steric and Electronic Profiles

The utility of a phosphine ligand is fundamentally governed by two interdependent parameters: its size (steric effects) and its ability to donate electrons to a metal center (electronic effects).^[1]

Steric Properties: A Bulky Shield

The most striking feature of TDMPP is its immense steric bulk. The ortho-methoxy groups on each phenyl ring prevent free rotation around the P-C bonds, forcing the aryl groups to arrange

themselves in a propeller-like conformation that creates a highly congested environment around the phosphorus atom.

This steric hindrance is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a defined distance from the metal center. While a precise, experimentally determined cone angle for TDMPP is not readily available in foundational literature, it is expected to be very large, likely exceeding 180° . This estimation is based on related, highly hindered phosphines. The significant steric pressure exerted by TDMPP is critical for promoting reductive elimination—the final, product-forming step in many cross-coupling reactions—by destabilizing the metal-product complex. Furthermore, this bulk can create a coordinatively unsaturated metal center, which is often the most catalytically active species.^[1]

Electronic Properties: An Electron-Rich Core

The electronic nature of TDMPP is dictated by the six methoxy substituents. The oxygen atoms in the $-\text{OCH}_3$ groups possess lone pairs of electrons that are donated into the aromatic π -system through resonance. This effect increases the electron density on the phenyl rings and, by extension, on the central phosphorus atom.

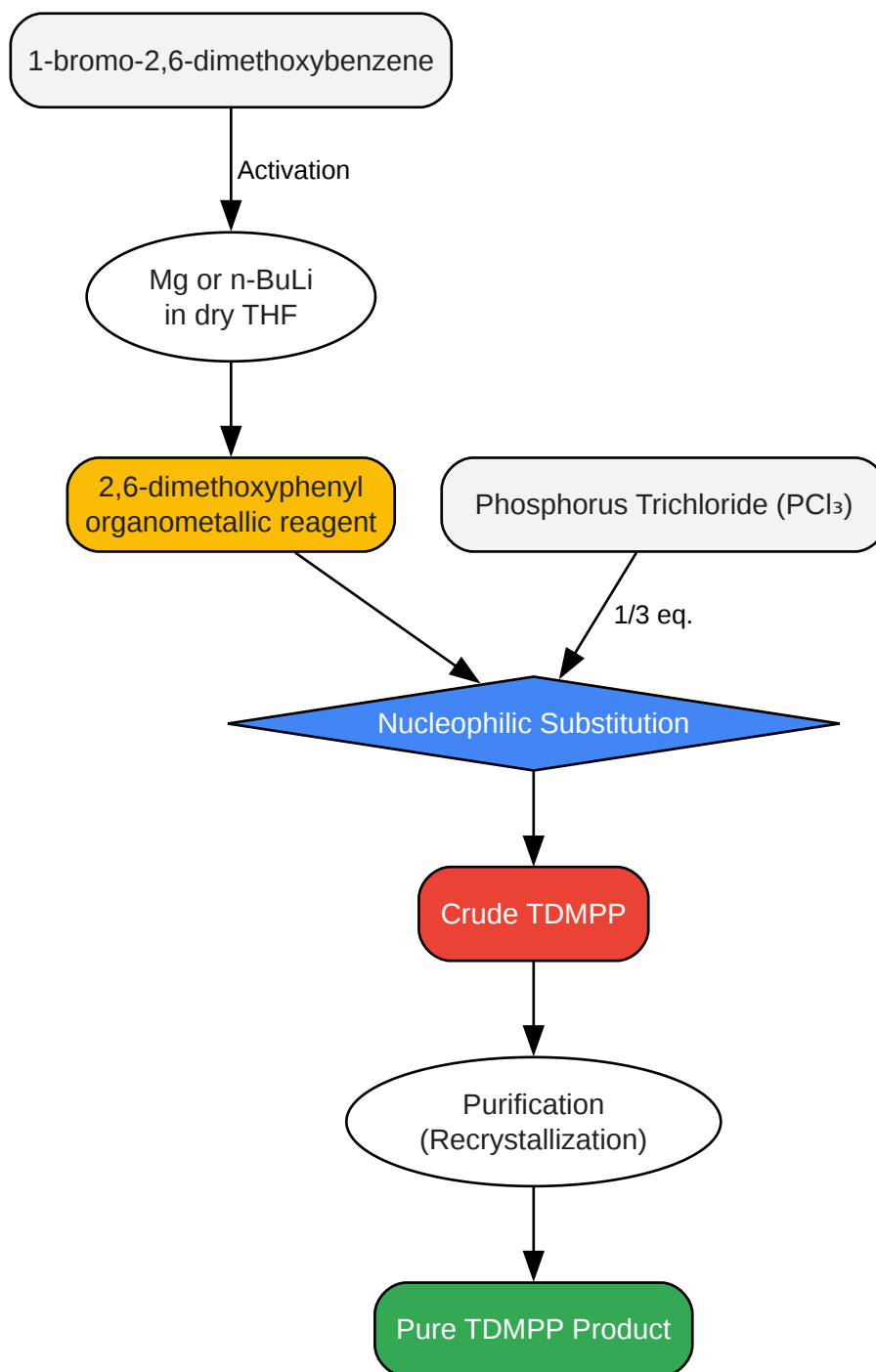
This makes TDMPP a highly electron-rich or electron-donating ligand. A ligand's electron-donating ability is often correlated with its basicity (pK_a). Electron-rich phosphines are strong σ -donors, which increases the electron density at the coordinated metal center. This electronic enrichment is crucial for facilitating the oxidative addition of substrates with low reactivity, such as aryl chlorides, which is often the rate-limiting step in cross-coupling cycles. The combination of high electron density and steric bulk makes TDMPP particularly effective for challenging catalytic transformations.^{[3][4]}

Part 3: Synthesis and Physicochemical Characterization

The synthesis of TDMPP typically follows standard organometallic procedures for creating P-C bonds. A common approach involves the reaction of a phosphorus electrophile with an aryl nucleophile.

Representative Synthesis Protocol

A viable synthetic route involves the preparation of a Grignard or organolithium reagent from 1-bromo-2,6-dimethoxybenzene, followed by reaction with phosphorus trichloride (PCl_3).



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Caption: Generalized workflow for the synthesis of TDMPP.

Step-by-Step Methodology:

- **Apparatus:** All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagent Formation:** To a solution of 1-bromo-2,6-dimethoxybenzene in anhydrous tetrahydrofuran (THF), add magnesium turnings (for Grignard) or a solution of n-butyllithium (for organolithium) dropwise at a controlled temperature (typically 0 °C or below).
- **Reaction:** Once the organometallic reagent has formed, it is slowly added to a solution of phosphorus trichloride (in a 3:1 stoichiometric ratio) in anhydrous THF at low temperature.
- **Quenching & Workup:** After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., methanol) to yield pure TDMPP as a white to light-yellow powder.^[5]

Physicochemical and Spectroscopic Data

The identity and purity of synthesized TDMPP are confirmed using standard analytical techniques.

Property	Value / Description	Source(s)
Molecular Formula	C ₂₄ H ₂₇ O ₆ P	[2]
Molecular Weight	442.44 g/mol	
Appearance	White to light yellow powder/crystal	
Melting Point	145-147 °C	[5]
¹ H NMR	Signals corresponding to aromatic protons (~6.5-7.2 ppm) and methoxy protons (~3.8 ppm) are expected.	[6][7]
¹³ C NMR	Characteristic signals for aromatic carbons and methoxy carbons.	[2]
³¹ P NMR	A single peak characteristic of a triarylphosphine.	[8]
Solubility	Soluble in many common organic solvents.	

Part 4: Applications in Homogeneous Catalysis

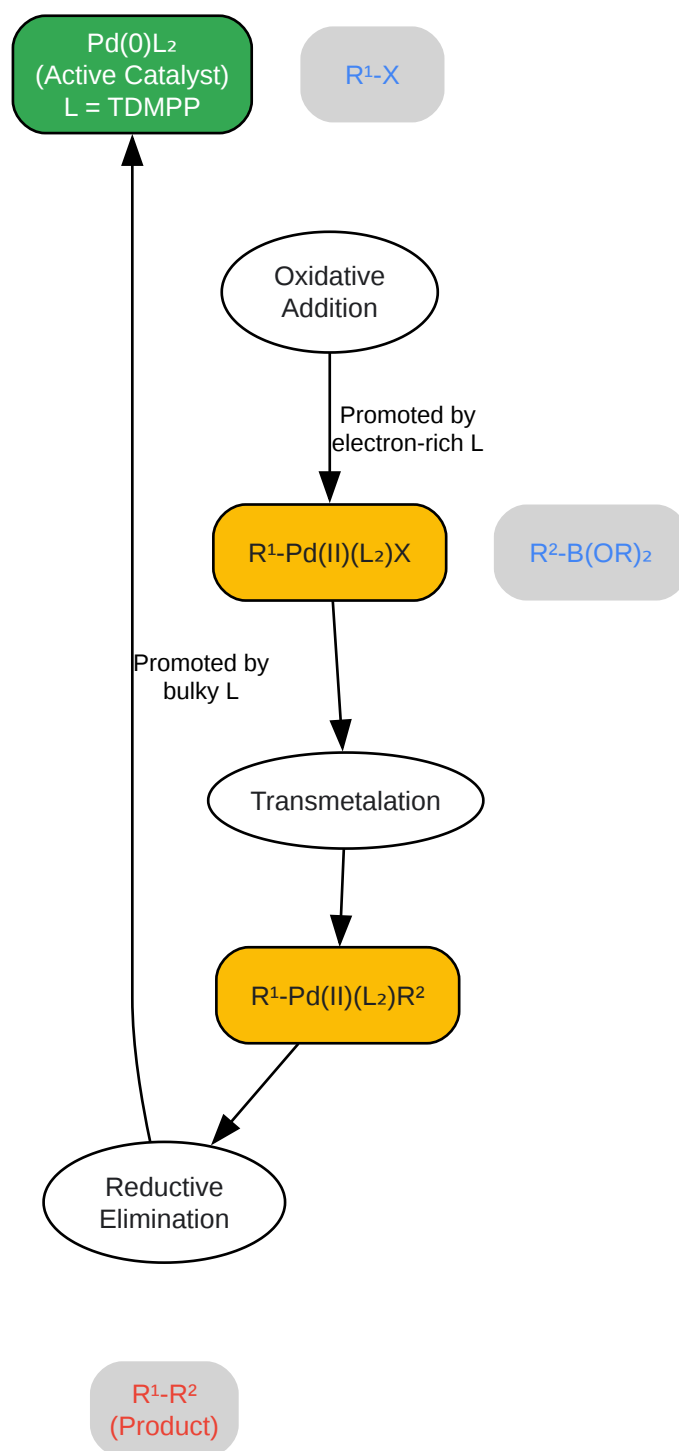
The unique steric and electronic profile of TDMPP makes it a highly effective ligand for a wide array of palladium-catalyzed cross-coupling reactions and other transformations.[9]

Enhancing Catalytic Cross-Coupling

TDMPP is frequently employed in reactions that are sluggish or inefficient with less sophisticated ligands. Its ability to stabilize the catalytic species while promoting key elementary steps is invaluable.

- **Suzuki-Miyaura Coupling:** TDMPP is used with palladium catalysts to facilitate the coupling of organoboron compounds with organic halides, a cornerstone of C-C bond formation.[10] The ligand's properties are particularly beneficial for coupling unreactive aryl chlorides.

- Buchwald-Hartwig Amination: The formation of C-N bonds is another area where TDMPP excels. Its bulk and electron-donating nature promote the coupling of amines with aryl halides.[9]
- Other Cross-Couplings: It has demonstrated utility in a variety of other named reactions, including Heck, Sonogashira, Stille, and Negishi couplings.[9]



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